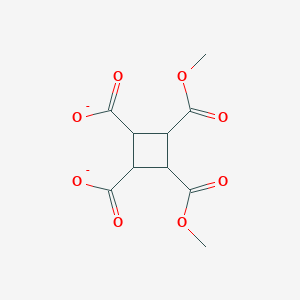
2,6-Piperidinedicarboxylic acid, 1-(phenylmethyl)-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Piperidinedicarboxylic acid, 1-(phenylmethyl)-, dimethyl ester is an organic compound with the molecular formula C16H21NO4. This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of two carboxylic acid groups and a phenylmethyl group makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperidinedicarboxylic acid, 1-(phenylmethyl)-, dimethyl ester typically involves the esterification of 2,6-Piperidinedicarboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2,6-Piperidinedicarboxylic acid+2CH3OHH+2,6-Piperidinedicarboxylic acid, 1-(phenylmethyl)-, dimethyl ester+2H2O
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Piperidinedicarboxylic acid, 1-(phenylmethyl)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,6-Piperidinedicarboxylic acid.
Reduction: Formation of 2,6-Piperidinedicarbinol.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
2,6-Piperidinedicarboxylic acid, 1-(phenylmethyl)-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,6-Piperidinedicarboxylic acid, 1-(phenylmethyl)-, dimethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Piperidinedicarboxylic acid, dimethyl ester
- 2,5-Piperidinedicarboxylic acid, dimethyl ester
- 2,6-Pyridinedicarboxylic acid, dimethyl ester
Uniqueness
2,6-Piperidinedicarboxylic acid, 1-(phenylmethyl)-, dimethyl ester is unique due to the presence of the phenylmethyl group, which imparts distinct chemical and biological properties. This differentiates it from other piperidinedicarboxylic acid derivatives, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
93025-85-5 |
|---|---|
Formule moléculaire |
C16H21NO4 |
Poids moléculaire |
291.34 g/mol |
Nom IUPAC |
dimethyl 1-benzylpiperidine-2,6-dicarboxylate |
InChI |
InChI=1S/C16H21NO4/c1-20-15(18)13-9-6-10-14(16(19)21-2)17(13)11-12-7-4-3-5-8-12/h3-5,7-8,13-14H,6,9-11H2,1-2H3 |
Clé InChI |
DHADRZSNOANCFJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCCC(N1CC2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile](/img/structure/B14357370.png)
![1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14357382.png)
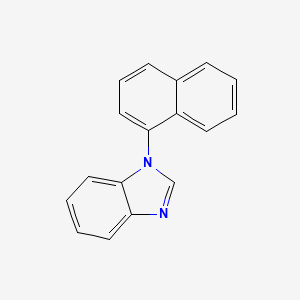
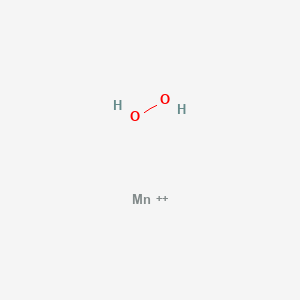

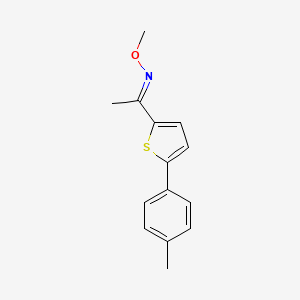
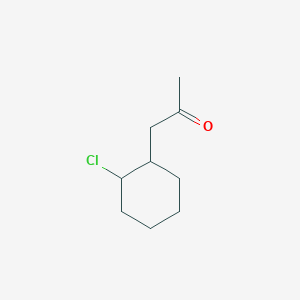


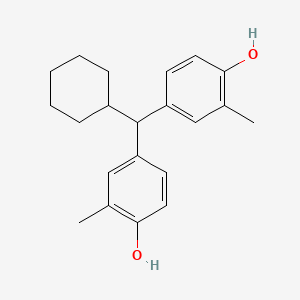

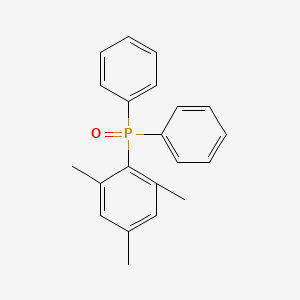
![2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14357457.png)
